2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde
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Overview
Description
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde is an organic compound with the molecular formula C₇H₁₂O₃. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol . The reaction is usually catalyzed by acids, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Aldehyde/Ketone+Ethylene GlycolAcid Catalystthis compound+Water
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dioxolane derivatives.
Scientific Research Applications
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde involves its reactivity as an aldehyde and its ability to form stable acetal structures. The compound can interact with nucleophiles, electrophiles, and other reactive species, leading to various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: Similar structure but with fewer methyl groups.
1,3-Dioxolane: Parent compound with no substituents.
2,2,4,4-Tetramethyl-1,3-dioxolane: Similar structure but different substitution pattern.
Uniqueness
2,2,5,5-Tetramethyl-1,3-dioxolane-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it valuable in applications where other dioxolane derivatives may not be suitable.
Properties
CAS No. |
90137-21-6 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c1-7(2)6(5-9)10-8(3,4)11-7/h5-6H,1-4H3 |
InChI Key |
XJLDRHDSLAHIFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)(C)C)C=O)C |
Origin of Product |
United States |
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